molecular formula C7H6F3NO2 B3319783 2-Amino-5-(trifluoromethoxy)phenol CAS No. 117338-14-4

2-Amino-5-(trifluoromethoxy)phenol

Cat. No. B3319783
CAS RN: 117338-14-4
M. Wt: 193.12 g/mol
InChI Key: XYAPVSVTNAIPQE-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H6F3NO2 . It is also known by other names such as o-Cresol, α,α,α-trifluoro-; o-(Trifluoromethoxy)phenol; o-Hydroxybenzotrifluoride; 2-(Trifluoromethyl)phenol; α,α,α-Trifluoro-o-cresol; 2-Hydroxybenzotrifluoride; o-(Trifluoromethyl)phenol .


Synthesis Analysis

The synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole and its derivatives substituted at the 2-amino group was performed as reported in a research paper . The synthesis involved the reaction of 3-methoxy-4-(trifluoromethyl)aniline with BBr3 in DCE at 0 °C . The resulting mixture was stirred at 25 °C for 14 hours .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 162.1092 .

Scientific Research Applications

1. Synthesis and Characterization in Chemistry

  • The compound 2-Amino-5-(trifluoromethoxy)phenol is used in the synthesis of various chemically active substances. For example, it is involved in the formation of Schiff base compounds and their metal complexes, which are characterized by spectral and analytical data. These compounds are studied for their various biological activities, including antioxidant and antimicrobial properties (Sumrra et al., 2018).

2. Biological and Pharmacological Effects

  • Phenolic compounds, including derivatives of this compound, exhibit a range of biological and pharmacological effects. They play roles in antioxidant activity, antibacterial, hepatoprotective, and cardioprotective functions. These compounds can modulate lipid metabolism and glucose, impacting disorders like hepatic steatosis, cardiovascular disease, and diabetes (Naveed et al., 2018).

3. Application in Sensor Technology

  • This compound derivatives have applications in sensor technology, particularly in detecting specific substances. For example, they are used in biosensors for phenol detection, leveraging their properties for sensitive and specific measurements (Rosatto et al., 2002).

4. Photophysical Studies

  • Derivatives of this compound are studied for their photophysical characteristics, such as excited state intra-molecular proton transfer pathways, which are important in the field of fluorescence and spectroscopy. These studies include examining the effects of solvent polarity on absorption-emission properties (Padalkar et al., 2011).

5. Environmental Chemistry and Toxicology

  • Research into compounds structurally related to this compound includes the study of environmental impacts, such as the formation of chloroform and chlorinated organics from triclosan, a compound with a similar phenolic structure. These studies are crucial in understanding the environmental and toxicological implications of widely used chemicals (Rule et al., 2005).

6. Synthesis of Complex Metal Ligands

  • This compound derivatives are used in the synthesis of complex metal ligands, which are characterized by various spectroscopic techniques. These complexes have potential applications in fields like electrochemistry and catalysis (Hosseini‐Yazdi et al., 2014).

7. Protein-Phenolic Interactions

  • The interactions between proteins and phenolic compounds, including those related to this compound, are of significant interest. These interactions can affect the structural and functional properties of proteins and have implications in nutrition and health (Ozdal et al., 2013).

Safety and Hazards

The safety data sheet for 2-Amino-5-(trifluoromethoxy)phenol indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use personal protective equipment .

properties

IUPAC Name

2-amino-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3,12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAPVSVTNAIPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117338-14-4
Record name 2-amino-5-(trifluoromethoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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